(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid
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Overview
Description
(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is an organic compound with a complex structure that includes a pent-2-enoic acid backbone substituted with a 4-methyl group and a 4-(propan-2-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-methyl-3-penten-2-one with 4-(propan-2-yl)benzaldehyde under basic conditions to form the intermediate product.
Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond, yielding saturated derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitro groups (NO₂)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound may also interact with other cellular receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Comparison: Compared to similar compounds, (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the 4-(propan-2-yl)phenyl group may enhance its lipophilicity and influence its interaction with biological membranes and receptors.
Properties
IUPAC Name |
(E)-4-methyl-3-(4-propan-2-ylphenyl)pent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10(2)12-5-7-13(8-6-12)14(11(3)4)9-15(16)17/h5-11H,1-4H3,(H,16,17)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEINPNTONYVJI-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=CC(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C(=C/C(=O)O)/C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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